

Application Notes and Protocols for **ZL170** in Migration and Invasion Assays

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Compound of Interest

Compound Name: **ZL170**

Cat. No.: **B1193804**

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Introduction

ZL170 is a novel small molecule inhibitor that has demonstrated significant potential in the regulation of cancer cell migration and invasion, critical processes in tumor metastasis. This document provides detailed application notes and protocols for utilizing **ZL170** in in vitro migration and invasion assays. **ZL170** exerts its anti-metastatic effects by targeting the Transforming Growth Factor-beta (TGF β) and Bone Morphogenetic Protein (BMP) signaling pathways. Specifically, **ZL170** has been shown to inhibit the expression of key epithelial-mesenchymal transition (EMT) transcription factors, Snail and Slug, in a dose-dependent manner in triple-negative breast cancer (TNBC) cells. These application notes will guide researchers in the effective use of **ZL170** as a tool to study and potentially inhibit cancer cell motility.

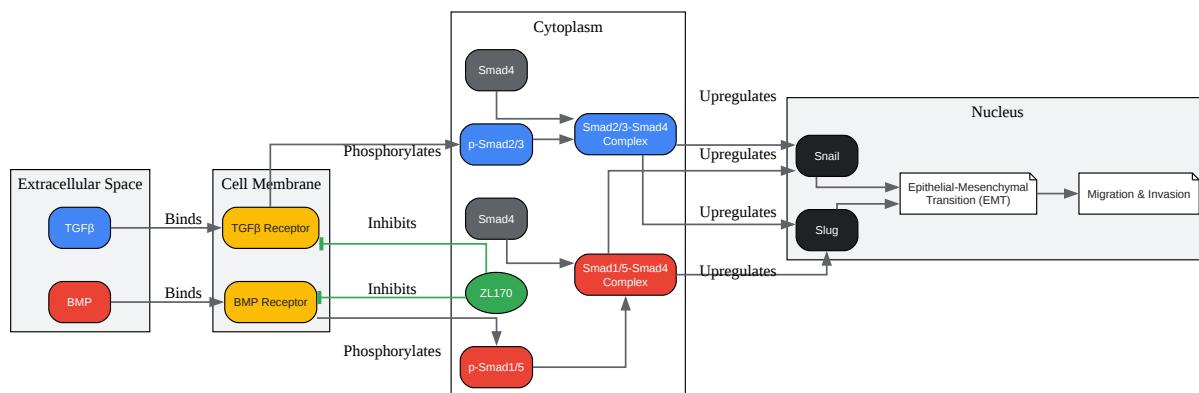
Data Presentation

While specific quantitative data on the percentage of inhibition of cell migration and invasion by **ZL170** in vitro is not readily available in the public domain, the following table summarizes the reported effects of **ZL170** on key metastasis-related markers and processes.

Cell Line	Assay Type	ZL170 Concentration	Observed Effect	Reference
MDA-MB-231, PyMT	Western Blot	5, 10, 20 μ M	Dose-dependent decrease in Snail and Slug protein levels.	[1]
MDA-MB-231	qPCR	Not specified	Reduced mRNA levels of Snail and Slug.	[1]
MDA-MB-231	In vivo (xenograft)	20, 40, 80 mg/kg/day	Dose-dependent inhibition of xenograft tumor growth.	
MMTV-PyMT mice	In vivo	40 mg/kg/day	Significant reduction in primary tumor growth and lung metastases.	
MDA-MB-231	In vivo (bone metastasis)	80 mg/kg/day	Significant decrease in osteolytic bone metastases.	

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for **ZL170** in the inhibition of cell migration and invasion. **ZL170** targets the TGF β and BMP signaling pathways, leading to the downstream suppression of key EMT transcription factors.



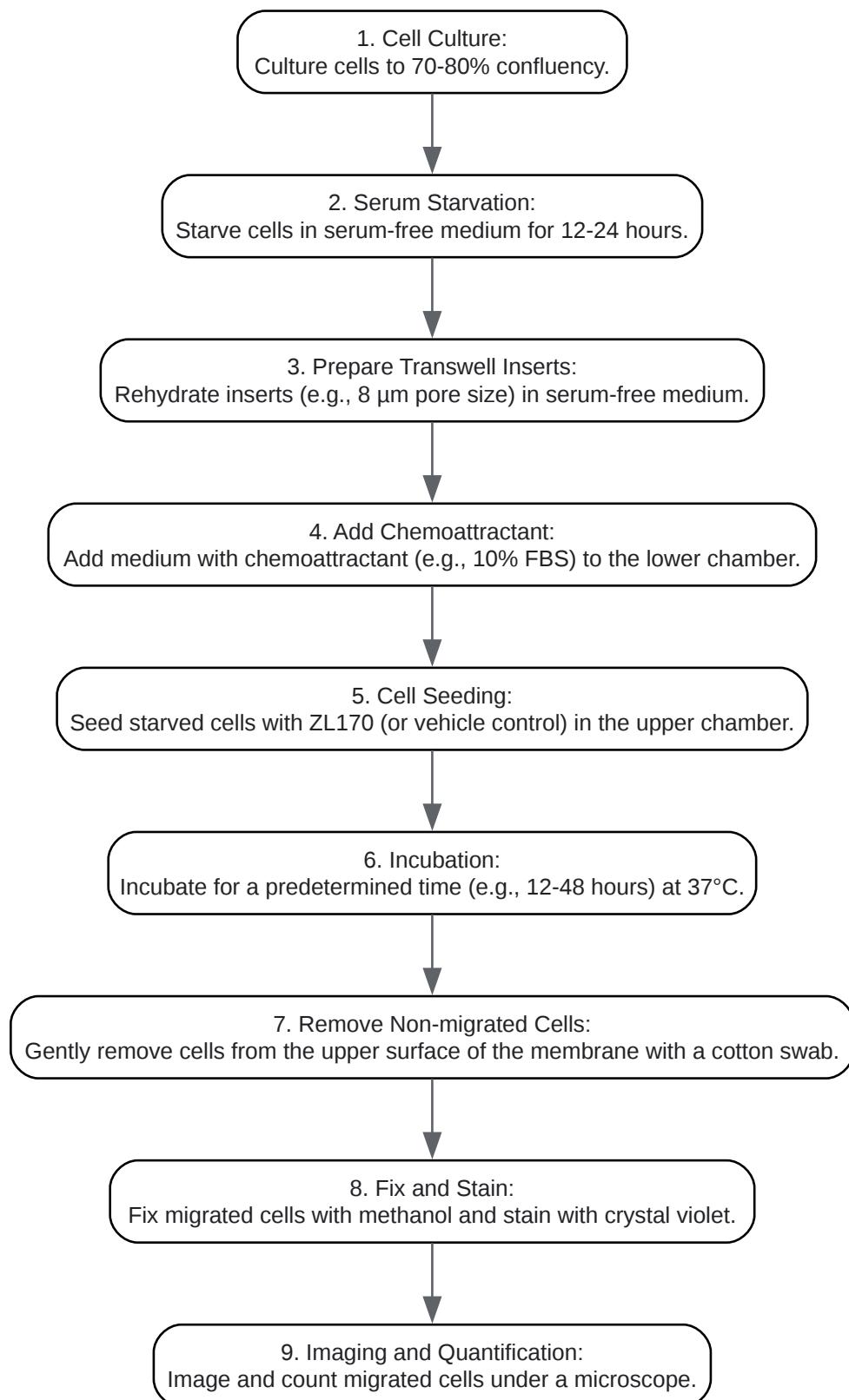
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ZL170 inhibits TGFβ and BMP signaling pathways.

Experimental Protocols

The following are detailed protocols for performing Transwell migration and invasion assays to evaluate the effect of **ZL170**.

Transwell Migration Assay Workflow

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Workflow for the Transwell migration assay.

Materials:

- 24-well Transwell inserts (e.g., 8.0 μ m pore size)
- 24-well tissue culture plates
- Cancer cell line of interest (e.g., MDA-MB-231, SUM159)
- Complete cell culture medium
- Serum-free cell culture medium
- Fetal Bovine Serum (FBS) or other chemoattractant
- **ZL170** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Methanol (for fixation)
- 0.1% Crystal Violet solution
- Cotton swabs
- Inverted microscope with a camera

Procedure:

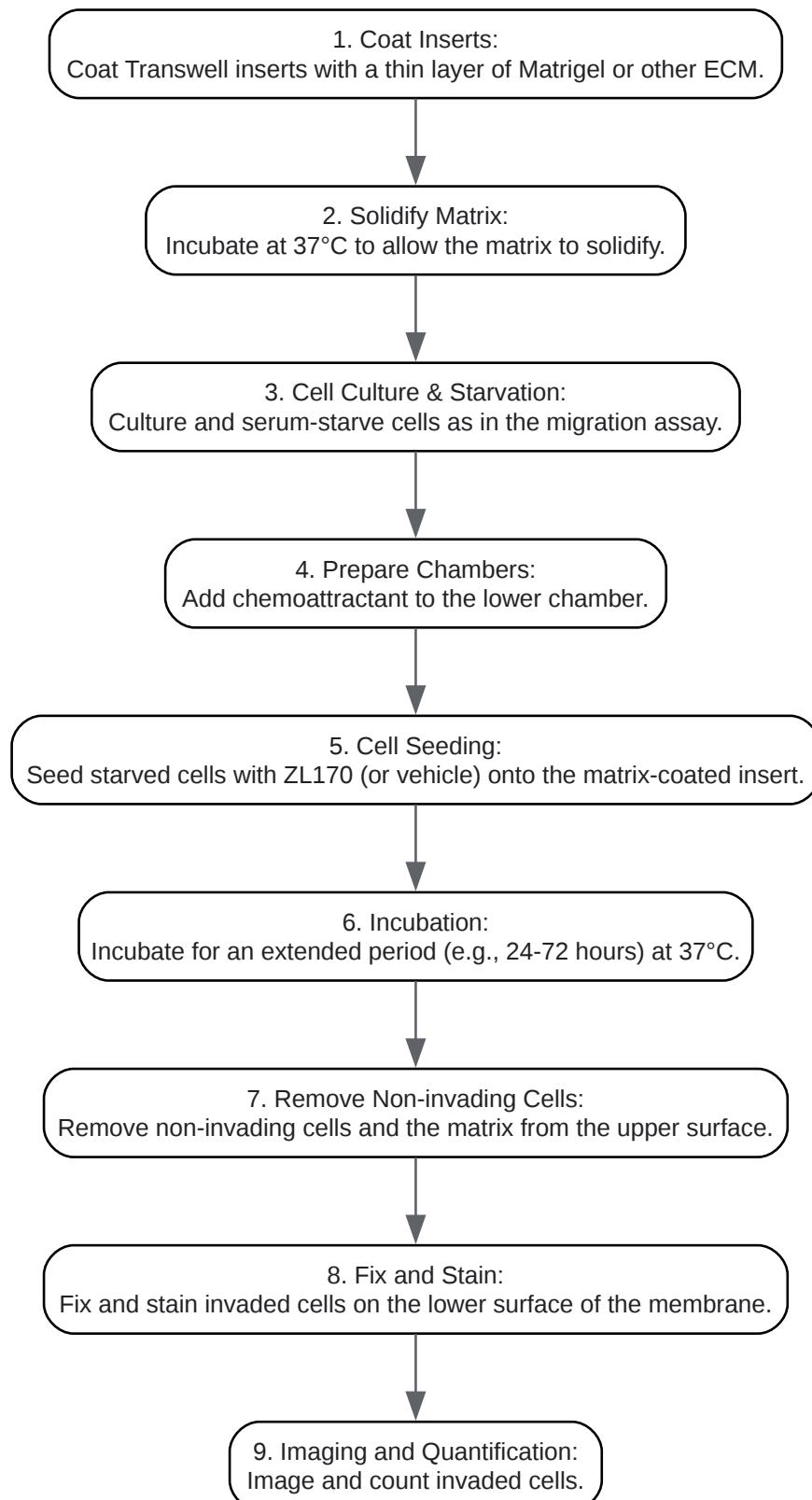
- Cell Preparation:
 - Culture cells in complete medium until they reach 70-80% confluence.
 - Harvest the cells and resuspend them in serum-free medium.
 - Starve the cells by incubating them in serum-free medium for 12-24 hours. This enhances the chemotactic response.
- Assay Setup:

- Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
- Aspirate the medium from the lower chamber of the 24-well plate and add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
- Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
- Prepare cell suspensions containing different concentrations of **ZL170** (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Aspirate the medium from the upper chamber of the rehydrated inserts and add 200 µL of the cell suspension containing **ZL170** or vehicle control.

- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for your cell line (typically 12-48 hours).
- Staining and Visualization:
 - After incubation, carefully remove the Transwell inserts from the plate.
 - Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
 - Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
 - Allow the inserts to air dry completely.
 - Stain the migrated cells by immersing the inserts in 0.1% crystal violet solution for 20-30 minutes.
 - Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:

- Visualize the stained cells under an inverted microscope.
- Capture images from several random fields of view for each insert.
- Count the number of migrated cells per field. The average number of cells per field can then be used to compare the different treatment groups.

Transwell Invasion Assay Workflow

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Workflow for the Transwell invasion assay.

Materials:

- All materials listed for the Transwell Migration Assay
- Matrigel™ Basement Membrane Matrix or other extracellular matrix (ECM) components
- Cold, serum-free medium
- Cold pipette tips

Procedure:

- Coating the Inserts:
 - Thaw the Matrigel on ice overnight.
 - Dilute the Matrigel to the desired concentration with cold, serum-free medium. Keep everything on ice to prevent premature polymerization.
 - Add a thin, even layer of the diluted Matrigel solution (e.g., 50-100 µL) to the upper chamber of the Transwell inserts.
 - Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
- Assay Procedure:
 - Follow steps 1-5 as described in the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel layer.
 - The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow cells sufficient time to degrade the matrix and invade.
 - When removing non-invaded cells, be sure to gently remove both the cells and the Matrigel layer from the top of the insert.

Troubleshooting

- Low Migration/Invasion:

- Optimize the chemoattractant concentration.
- Increase the incubation time.
- Ensure proper cell health and viability.
- Check the pore size of the Transwell insert is appropriate for your cell type.
- High Background (High migration/invasion in control):
 - Ensure complete removal of non-migrated/invaded cells.
 - Optimize the serum starvation period.
- Uneven Staining:
 - Ensure the inserts are fully submerged during fixation and staining.
 - Wash gently to avoid dislodging cells.

Conclusion

ZL170 presents a promising tool for investigating the molecular mechanisms of cancer cell migration and invasion. The protocols outlined in this document provide a framework for researchers to assess the efficacy of **ZL170** in various cancer cell models. Further optimization of experimental conditions for specific cell lines is recommended to achieve the most robust and reproducible results.

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References

- 1. Anti-tumor peptide SA12 inhibits metastasis of MDA-MB-231 and MCF-7 breast cancer cells via increasing expression of the tumor metastasis suppressor genes, CDH1, nm23-H1

and BRMS1 - PMC [pmc.ncbi.nlm.nih.gov]

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